N-Cyano-3-(trifluoromethyl)benzamidine: Structural Analysis and Synthetic Utility
N-Cyano-3-(trifluoromethyl)benzamidine: Structural Analysis and Synthetic Utility
[1]
Introduction
N-Cyano-3-(trifluoromethyl)benzamidine (CAS: 1053656-87-3) is a specialized nitrogenous organic compound belonging to the N-cyanoamidine class.[1] Structurally, it consists of a benzamidine core substituted with a trifluoromethyl group at the meta-position and a cyano group attached to one of the amidine nitrogen atoms.[1][2]
This molecule represents a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides due to its planar geometry and hydrogen-bonding capabilities.[1][2] Its unique electronic properties—driven by the electron-withdrawing trifluoromethyl and cyano groups—make it a valuable intermediate in the synthesis of complex heterocycles, particularly pyrimidines and triazines used in pharmaceutical development.[1][2]
Chemical Identity and Physicochemical Properties[1][3][4][5][6][7][8][9][10]
The following data characterizes the fundamental identity of the compound. Researchers should verify batch-specific Certificates of Analysis (CoA) for precise purity metrics.
Table 1: Chemical Identity & Constants
| Property | Data |
| Chemical Name | N-Cyano-3-(trifluoromethyl)benzamidine |
| CAS Number | 1053656-87-3 |
| Molecular Formula | C₉H₆F₃N₃ |
| Molecular Weight | 213.16 g/mol |
| MDL Number | MFCD28396390 |
| Smiles | FC(F)(F)c1cccc(C(=N)NC#N)c1 |
| Appearance | White to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility |
Table 2: Predicted Physicochemical Parameters[1]
| Parameter | Value (Predicted) | Significance |
| LogP | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for membrane permeability.[1] |
| pKa (Acidic) | ~6.5 – 8.0 | The N-H proton is significantly more acidic than unsubstituted amidines due to the N-cyano group.[2] |
| pKa (Basic) | < 1.0 | The imine nitrogen is weakly basic, unlike typical amidines (pKa ~12).[1][2] |
| H-Bond Donors | 1 | The N-H group acts as a donor.[2] |
| H-Bond Acceptors | 3 | The nitrile nitrogen, imine nitrogen, and fluorine atoms.[1][2] |
Structural and Electronic Analysis
The N-Cyanoamidine Core
Unlike standard amidines, which are strong bases, the introduction of the N-cyano group drastically alters the electronic landscape of the molecule.[1] The cyano group is a potent electron-withdrawing group (EWG) that pulls electron density away from the amidine system.[2]
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Basicity Reduction: The lone pair on the imine nitrogen is less available for protonation.[2]
-
Acidity Enhancement: The N-H bond becomes more polarized, lowering the pKa to physiological ranges, allowing the molecule to exist as a neutral species or anion at pH 7.4.[1][2]
The Trifluoromethyl Effect
The 3-trifluoromethyl (-CF₃) group provides two critical advantages in drug design:
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Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, resisting oxidative metabolism by Cytochrome P450 enzymes.[2]
-
Lipophilicity: The -CF₃ group increases the overall lipophilicity (LogP), enhancing the molecule's ability to cross biological membranes (blood-brain barrier or gastrointestinal tract).[1][2]
Tautomerism
N-Cyanoamidines exhibit prototropic tautomerism.[2] While multiple forms are theoretically possible, the amino-imine form is generally preferred in the solid state and solution due to conjugation between the amino lone pair and the electron-deficient N-cyano imine system.[1]
[1][3]
Synthetic Pathways[1][9][12]
The synthesis of N-Cyano-3-(trifluoromethyl)benzamidine typically proceeds via the reaction of the corresponding nitrile with cyanamide.[1] This route is preferred for its atom economy and scalability.[2]
Primary Route: Nitrile Addition
Starting Material: 3-(Trifluoromethyl)benzonitrile Reagent: Cyanamide (NH₂CN) Catalyst: Sodium Methoxide (NaOMe) or similar alkoxide base.[1][2]
Protocol Overview:
-
Activation: The nitrile is activated by the alkoxide base in an alcoholic solvent (Methanol or Ethanol).[2]
-
Addition: Cyanamide is added to the reaction mixture.
-
Cyclization/Rearrangement: The nucleophilic nitrogen of cyanamide attacks the nitrile carbon, followed by proton transfer to form the N-cyanoamidine.[2]
[1]
Step-by-Step Methodology (General Protocol)
Note: This is a generalized procedure for N-cyanobenzamidines. Optimization for the -CF3 derivative may be required.
-
Preparation: In a dry round-bottom flask under inert atmosphere (N₂), dissolve 3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous methanol.
-
Base Addition: Add Sodium Methoxide (1.1 eq) and stir at room temperature for 30 minutes to form the imidate intermediate.
-
Cyanamide Addition: Add Cyanamide (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (65°C) for 4–12 hours. Monitor reaction progress via TLC or LC-MS.[2]
-
Workup: Cool the solution. Concentrate the solvent under reduced pressure.
-
Purification: Redissolve the residue in water and adjust pH to ~5-6 with dilute acetic acid to precipitate the product. Filter the solid, wash with cold water/ether, and dry under vacuum.[1][2] Recrystallize from Ethanol/Water if necessary.[2]
Applications in Drug Discovery[3]
The N-cyanoamidine moiety is not just a passive linker; it is a reactive pharmacophore and a synthetic handle.
Heterocycle Synthesis
This compound is a "1,3-binucleophile" equivalent, capable of reacting with electrophiles to form heterocycles.[1][2]
-
Pyrimidines: Reaction with 1,3-dicarbonyls (e.g., malonates) yields substituted pyrimidines.[1][2]
-
Triazines: Reaction with hydrazines or other amidines can yield 1,3,5-triazines.[1][2]
Bioisosterism
In receptor binding, the N-cyanoamidine group mimics the planar, H-bonding character of:
-
Carboxylic Acids: Similar pKa (when substituted) and planar geometry.[2]
-
Thioureas: Similar H-bond donor/acceptor profile but without the toxicity associated with some thiourea metabolites.[2]
Safety and Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, handle as a potent bioactive organic chemical.[2]
-
GHS Classification:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent hydrolysis.
References
-
Matrix Scientific. (n.d.).[2] N'-Cyano-3-(trifluoromethyl)benzamidine Product Data. Retrieved from
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Oakwood Chemical. (n.d.).[2] N-Cyano-3-(trifluoromethyl)benzamidine Safety Data Sheet. Retrieved from
-
PubChem. (n.d.).[2] Compound Summary for N-cyanobenzamidine derivatives. National Library of Medicine.[2] Retrieved from
-
Solis, M., et al. (2017).[1][2][3] Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI Crystals. [1][2]
-
Guchhait, S. K., et al. (2017).[1][2] Silver(I)-Promoted Conversion of Thioamides to Amidines. PMC. Retrieved from
